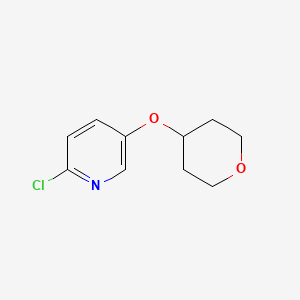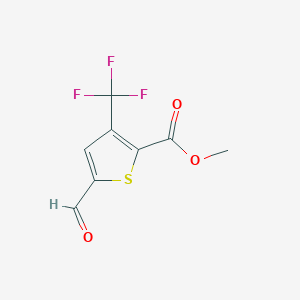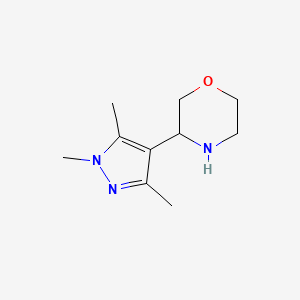
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Übersicht
Beschreibung
“2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this pyridine ring is a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . The tetrahydropyran ring is attached to the pyridine ring through an oxygen atom, and there is a chlorine atom attached to the pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Molecular Structure Analysis
The molecular structure of “2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” is complex due to the presence of two different ring structures. The tetrahydropyran ring exists in its lowest energy C s symmetry chair conformation . The pyridine ring is a planar, aromatic ring .
Chemical Reactions Analysis
The chemical reactions involving “2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” are likely to be complex due to the presence of multiple functional groups. The tetrahydropyran ring can undergo reactions such as hydrogenation . The pyridine ring can participate in various reactions due to the presence of the nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development. The tetrahydro-2H-pyran moiety is a common structural motif in many natural products and pharmaceuticals. Its presence in a compound can significantly affect the molecule’s reactivity and pharmacological properties .
Valence Isomerism Studies
Researchers utilize this compound to study valence isomerism, a phenomenon where compounds with the same formula exist in multiple structural forms. Understanding this can lead to the development of new materials with unique electronic and optical properties .
Biological Activity Profiling
The tetrahydro-2H-pyran ring system is known for its biological activity. Compounds containing this moiety are often screened for potential therapeutic effects, including antiproliferative, antibacterial, and antifungal activities .
Organic Synthesis Methodology
This compound is used in organic synthesis methodologies, particularly in the development of new synthetic routes or the improvement of existing ones. Its unique structure allows for the exploration of novel chemical reactions .
Eigenschaften
IUPAC Name |
2-chloro-5-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-10-2-1-9(7-12-10)14-8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRSMGDRPQSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1469737.png)
![1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1469742.png)
![[(3-Fluoro-2-thienyl)methyl]amine](/img/structure/B1469743.png)
![[1-(Thiophen-3-yl)cyclopentyl]methanamine](/img/structure/B1469744.png)

![N-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanamine](/img/structure/B1469749.png)



![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid](/img/structure/B1469753.png)
![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)
![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)
